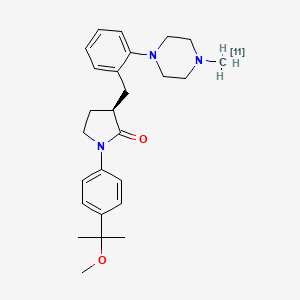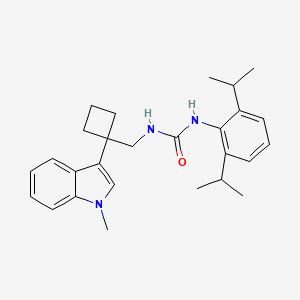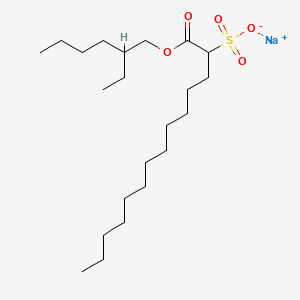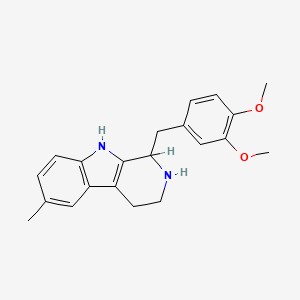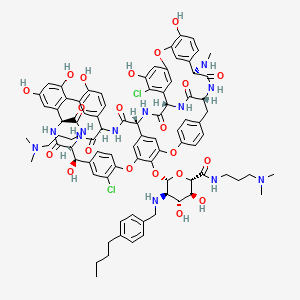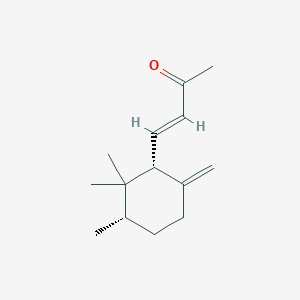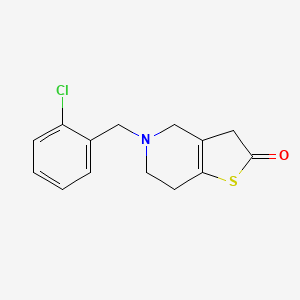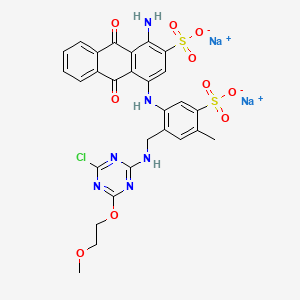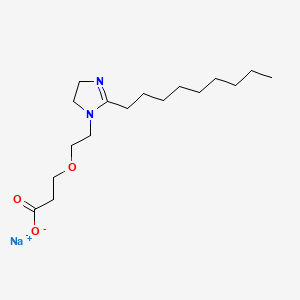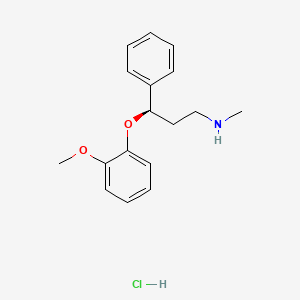
Nisoxetine hydrochloride, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nisoxetine hydrochloride, (+)-, also known as (±)-γ-(2-Methoxyphenoxy)-N-methyl-benzenepropanamine hydrochloride, is a potent and selective inhibitor of norepinephrine reuptake. Originally synthesized in the 1970s by Eli Lilly and Company, it was initially researched as a potential antidepressant. it currently has no clinical applications in humans and is primarily used in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nisoxetine hydrochloride is synthesized through a series of chemical reactions involving the phenoxyphenylpropylamine group. The synthesis begins with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-methoxyphenoxypropanol. This intermediate is then reacted with N-methylbenzylamine under basic conditions to yield nisoxetine. The final step involves the conversion of nisoxetine to its hydrochloride salt form .
Industrial Production Methods
While specific industrial production methods for nisoxetine hydrochloride are not well-documented, the synthesis generally follows the same chemical routes as described above. The process involves large-scale chemical reactions, purification steps, and quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nisoxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Nisoxetine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nisoxetine to its reduced forms.
Substitution: Nisoxetine can undergo substitution reactions, particularly at the phenoxy and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of nisoxetine, such as oxides, reduced forms, and substituted analogs.
Wissenschaftliche Forschungsanwendungen
Nisoxetine hydrochloride is widely used in scientific research due to its selective inhibition of norepinephrine reuptake. Some of its key applications include:
Chemistry: Used as a standard selective norepinephrine reuptake inhibitor in various chemical assays and studies.
Biology: Employed in studies related to neurotransmitter transport and receptor binding.
Medicine: Investigated for its potential effects on obesity, energy balance, and local analgesia.
Wirkmechanismus
Nisoxetine hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine into synapses. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound targets the norepinephrine transporter (NET) and blocks its function, preventing the reabsorption of norepinephrine into presynaptic neurons .
Vergleich Mit ähnlichen Verbindungen
Nisoxetine hydrochloride is unique due to its high selectivity for norepinephrine reuptake inhibition. Similar compounds include:
Fluoxetine hydrochloride: A selective serotonin reuptake inhibitor (SSRI) with different selectivity and applications.
Tomoxetine hydrochloride: Another norepinephrine reuptake inhibitor with similar properties but different chemical structure.
Duloxetine hydrochloride: A serotonin-norepinephrine reuptake inhibitor (SNRI) with broader reuptake inhibition.
These compounds share some pharmacological properties but differ in their selectivity, chemical structure, and specific applications.
Eigenschaften
CAS-Nummer |
114446-53-6 |
|---|---|
Molekularformel |
C17H22ClNO2 |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
(3R)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H/t15-;/m1./s1 |
InChI-Schlüssel |
LCEURBZEQJZUPV-XFULWGLBSA-N |
Isomerische SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
Kanonische SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



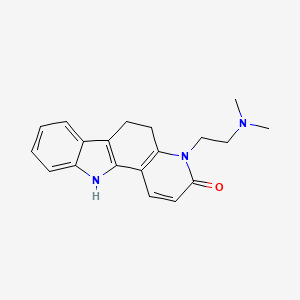
![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
